molecular formula C20H26ClN3O2S B1683517 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid CAS No. 916482-17-2

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid

Cat. No. B1683517
CAS RN: 916482-17-2
M. Wt: 408.0 g/mol
InChI Key: HVJBWTVMRIOTEL-UHFFFAOYSA-N
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Description

“2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid” is a medium-chain fatty acid . It has a molecular formula of C20H26ClN3O2S and a molecular weight of 408.0 g/mol . The compound is also known by several synonyms, including YS121, YS-121, and YS 121 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid . The InChI string and the Canonical SMILES for the compound are also available .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.0 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 10 .

Scientific Research Applications

Synthesis and Structural Derivation

  • YS-121 [2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid] is a result of targeted structural derivatization of pirinixic acid. It is a promising candidate for treating inflammatory diseases due to its properties as a potent dual PPARα/γ-agonist and a potent dual 5-LO/mPGES-1-inhibitor. The synthesis optimization of YS-121 for large-scale production revealed unique byproducts and insights into nucleophilic aromatic substitution reactions (Gabler & Schubert-Zsilavecz, 2011).

Potency in Inhibiting Thymidylate Synthase

  • Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, including variants similar to 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid, were synthesized as potential inhibitors of thymidylate synthase. These compounds, aimed at antitumor and antibacterial applications, showed varying potency against human thymidylate synthase (Gangjee et al., 1996; 1997).

Hypolipidemic Effects

  • Structural variations of trisubstituted pyrimidines, including compounds related to this compound, led to significant hypolipidemic effects while managing hepatomegaly-inducing side effects. These compounds displayed notable effectiveness in reducing serum cholesterol and triglycerides (D'atri et al., 1984).

Dual Inhibition Properties

  • Pirinixic acid derivatives, including 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, exhibit dual inhibition properties against microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. These compounds offer a promising pharmacological profile for anti-inflammatory drugs, with significant selectivity against cyclooxygenases-1/2 (Koeberle et al., 2008).

Biochemical Analysis

Biochemical Properties

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in regulating lipid metabolism and inflammation . The interaction between this compound and PPARα leads to the activation of the receptor, which in turn modulates the expression of target genes involved in lipid metabolism and anti-inflammatory responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory cytokines . This results in enhanced lipid metabolism and reduced inflammation in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the ligand-binding domain of PPARα, stabilizing the receptor in its active conformation . This binding induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate the transcription of target genes. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained activation of PPARα and prolonged effects on lipid metabolism and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively activate PPARα and exert beneficial effects on lipid metabolism and inflammation . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or disruption of normal metabolic processes. Threshold effects may also be observed, where a certain dosage is required to achieve the desired biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s activation of PPARα influences metabolic flux and metabolite levels, particularly in lipid metabolism . It may also interact with other enzymes involved in fatty acid oxidation, gluconeogenesis, and other metabolic processes, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation in target tissues . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S/c1-4-5-6-7-11-16(19(25)26)27-20-23-17(21)12-18(24-20)22-15-10-8-9-13(2)14(15)3/h8-10,12,16H,4-7,11H2,1-3H3,(H,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJBWTVMRIOTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647434
Record name 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916482-17-2
Record name 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916482172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
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2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
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2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
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2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
Reactant of Route 5
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
Reactant of Route 6
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2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid

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